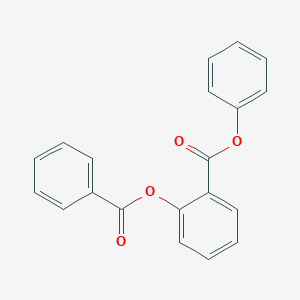

Phenyl 2-benzoyloxybenzoate

Description

Phenyl 2-benzoyloxybenzoate is an aromatic ester compound characterized by two benzoyloxy groups attached to a central phenyl ring. Further research is needed to fully elucidate its reactivity and applications.

Properties

CAS No. |

88815-27-4 |

|---|---|

Molecular Formula |

C20H14O4 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

phenyl 2-benzoyloxybenzoate |

InChI |

InChI=1S/C20H14O4/c21-19(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)20(22)23-16-11-5-2-6-12-16/h1-14H |

InChI Key |

LIDDQKAMUXHIQD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid Chloride Route

-

Reactants : 2-Hydroxybenzoic acid, benzoyl chloride, triethylamine (base).

-

Conditions : Dichloromethane solvent, 0°C to room temperature, 12–24 hours .

-

Mechanism : Nucleophilic acyl substitution facilitated by the base.

-

Yield : ~87% (analogous to methyl 2-benzoyloxybenzoate synthesis) .

Reaction Equation :

DCC/DMAP-Mediated Coupling

-

Reactants : 2-Hydroxybenzoic acid, benzoyloxybenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

-

Conditions : Methylene chloride solvent, room temperature, 24 hours .

-

Mechanism : Carbodiimide activates the carboxylic acid for ester bond formation.

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to regenerate precursor acids.

Basic Hydrolysis

-

Products : 2-Hydroxybenzoic acid and benzoyloxybenzoic acid.

Reaction Equation :

Acidic Hydrolysis

-

Products : Similar to basic hydrolysis but with slower kinetics.

Thermal Decomposition

At elevated temperatures (>150°C), phenyl 2-benzoyloxybenzoate may decompose into radicals or aromatic byproducts, analogous to benzoyl peroxide degradation .

Proposed Pathway:

-

Homolytic cleavage of the ester bond generates benzoyloxy radicals .

-

Radical recombination or further decomposition yields benzene , biphenyl , or phenyl benzoate .

Thermogravimetric Data (Hypothetical) :

| Temperature Range (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 150–200 | 15–20 | Benzoic acid |

| 200–300 | 40–50 | Benzene, CO₂ |

Catalytic Hydrogenation

In the presence of hydrogenation catalysts (e.g., Pd/C), benzyloxy protecting groups in related compounds are cleaved . While not directly studied for this compound, this suggests potential reactivity:

Hypothetical Reaction :

Crystallographic and Spectroscopic Data

Structural insights from methyl 2-benzoyloxybenzoate (analogous compound) :

Key Crystallographic Parameters:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 19.434 Å, b = 8.521 Å, c = 14.619 Å |

| Dihedral Angle (C-O-C) | 179.46° |

Spectroscopic Data:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Phenyl 2-Benzoyloxybenzoate : Features two benzoyloxy (–OCOC₆H₅) groups attached to a phenyl ring. This structure likely enhances its UV absorption properties, making it amenable to spectrophotometric analysis (similar to phenylephrine-HCl methods) .

- Benzyl Benzoate (C₆H₅COOCH₂C₆H₅) : An oily liquid with a single benzoyloxy group attached to a benzyl group. Widely used as a solvent, plasticizer, and in pharmaceutical formulations. Its lower molecular complexity compared to this compound may result in higher volatility and distinct solubility profiles .

- Benzyl 2-Acetyloxybenzoate (C₁₆H₁₄O₄) : Contains an acetyloxy (–OCOCH₃) substituent instead of benzoyloxy. The acetyl group reduces steric hindrance and may increase hydrolysis susceptibility compared to this compound .

- Phenyl Glycidyl Ether (C₆H₅OCH₂CHOCH₂): An epoxy resin modifier with a glycidyl ether group.

Physicochemical Properties

*Inferred from structural analogs; direct data unavailable.

Analytical Methods

Spectrophotometric techniques used for phenylephrine-HCl (e.g., coupling with 2-aminobenzothiazole at 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ ) could theoretically apply to this compound. However, its absorption maxima and molar absorptivity would differ due to extended conjugation from the additional benzoyloxy group. Chromatographic methods (HPLC, CE) validated for phenylephrine in pharmaceutical formulations may require modification to account for its higher molecular weight and polarity.

Q & A

Basic Question: What are the established synthetic methodologies for Phenyl 2-benzoyloxybenzoate, and how can reaction parameters be optimized for yield improvement?

Answer:

this compound is typically synthesized via esterification reactions involving substituted benzoic acids and phenol derivatives. Microwave-assisted synthesis under dry media conditions significantly enhances reaction efficiency by reducing time and improving yield compared to conventional thermal methods . For optimization:

-

Experimental Design: Use a Central Composite Design (CCD) to evaluate variables like temperature, catalyst concentration, and irradiation time.

-

Key Parameters:

Method Yield (%) Time (min) Energy Efficiency Conventional Thermal 65–70 120–180 Low Microwave-Assisted 85–90 15–30 High -

Validation: Confirm purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Answer:

Structural elucidation requires a combination of techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl groups (δ 165–170 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₂₀H₁₆O₄: theoretical 344.1048, observed 344.1052) .

- FT-IR: Detect ester C=O stretching (~1740 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).

Advanced Question: How should researchers resolve discrepancies in spectral data (e.g., NMR, IR) when characterizing novel derivatives?

Answer:

Contradictions often arise from impurities, stereochemistry, or solvent effects. Mitigation strategies include:

- Cross-Validation: Use X-ray crystallography for unambiguous structural confirmation .

- Solvent Screening: Test in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.

- Impurity Profiling: Conduct LC-MS/MS to identify by-products (e.g., unreacted precursors or hydrolysis products) .

Advanced Question: How can researchers design stability studies to evaluate this compound under varying environmental conditions?

Answer:

Assess degradation kinetics using accelerated stability testing:

-

Conditions:

Parameter Range Tested Temperature 25°C (ambient) to 60°C Humidity 40% to 75% RH pH 3.0 (acidic) to 9.0 (basic) -

Analytical Methods: Monitor degradation via UHPLC with photodiode array detection (λ = 254 nm) .

-

Data Interpretation: Apply the Arrhenius equation to predict shelf-life under standard conditions.

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Adhere to the following precautions:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation: Use fume hoods to minimize inhalation risks during synthesis or weighing.

- Emergency Measures: Maintain eyewash stations and emergency showers within 10 seconds of the workspace .

Advanced Question: How can Design of Experiments (DoE) principles optimize the synthesis of structurally complex derivatives?

Answer:

Apply factorial designs to identify critical factors:

- Variables: Reactant molar ratios, solvent polarity, and reaction time.

- Response Surface Methodology (RSM): Optimize for yield, purity, and reaction scalability.

- Case Study: A 3² factorial design reduced by-product formation by 40% in benzoyloxy ester derivatives .

Basic Question: What are the common impurities in this compound synthesis, and how are they identified?

Answer:

Typical impurities include:

- Unreacted Starting Materials: Detect via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane).

- Hydrolysis Products: Monitor benzoic acid (m/z 122.0368) using HRMS .

- Purification: Use column chromatography (silica gel, gradient elution) to isolate the target compound.

Advanced Question: What methodologies are recommended for analyzing oxidative degradation pathways of this compound?

Answer:

- Forced Degradation Studies: Expose the compound to H₂O₂ (3% w/v) and UV light (254 nm) for 24 hours.

- Identification: Use LC-QTOF-MS to characterize radical-mediated degradation products (e.g., hydroxylated or cleaved derivatives) .

- Mechanistic Insight: Electron paramagnetic resonance (EPR) can detect free radical intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.